molecular formula C19H21ClN2O4S B2776741 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1448134-83-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2776741
CAS No.: 1448134-83-5
M. Wt: 408.9
InChI Key: AWDVJJFNQDOBLD-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chloropyridine moiety, and a phenylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloropyridin-2-ol with piperidine under specific conditions to form the piperidinyl ether intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity, while the piperidine ring provides structural stability. The chloropyridine moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one: Unique due to its combination of functional groups.

    2-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one: Similar structure but with different substitution patterns.

    3-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one: Another analog with variations in the position of functional groups.

Uniqueness

This compound stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDVJJFNQDOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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